3-(Hydroxymethyl)cyclohexanone chemical properties
3-(Hydroxymethyl)cyclohexanone chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-(Hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and synthetic methodologies for 3-(hydroxymethyl)cyclohexanone. The information is intended to support research, development, and application of this versatile chemical intermediate.
Core Chemical Properties
3-(Hydroxymethyl)cyclohexanone is a bifunctional organic compound containing both a ketone and a primary alcohol.[1] This structure makes it a valuable building block in organic synthesis.[1][2] It is typically a colorless to pale yellow liquid or solid, depending on purity and ambient temperature.[1][2][3] The presence of both a polar carbonyl group and a hydrogen-bond-donating hydroxyl group influences its physical properties, such as its expected moderate solubility in water and good solubility in polar organic solvents.[1][2][3]
Table 1: Physical and Chemical Properties of 3-(Hydroxymethyl)cyclohexanone
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₂ | [1][2][3][4][5] |
| Molecular Weight | 128.17 g/mol | [1][2][4] |
| IUPAC Name | 3-(hydroxymethyl)cyclohexan-1-one | [2][4][5] |
| CAS Number | 32916-58-8 (for racemic mixture) | [3][4] |
| Appearance | Colorless to pale yellow liquid/solid | [1][2][3] |
| Boiling Point (Predicted) | 239.8 ± 13.0 °C at 760 mmHg | [1][2] |
| Density (Predicted) | 1.054 ± 0.06 g/cm³ | [1][2] |
| Topological Polar Surface Area | 37.3 Ų | [2][4] |
| Canonical SMILES | C1CC(CC(=O)C1)CO | [2][3][6] |
| InChIKey | OTZGKTIHFHBTGZ-UHFFFAOYSA-N | [2][3][4][6] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity assessment of 3-(hydroxymethyl)cyclohexanone. While experimental spectra for the pure compound are not widely published, the expected spectral features can be predicted based on its functional groups.[1]
Table 2: Predicted Spectroscopic Data for 3-(Hydroxymethyl)cyclohexanone
| Spectroscopy | Expected Features | Source(s) |
| ¹H NMR | Distinct signals for the cyclohexyl ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. Chemical shifts and coupling constants are influenced by the molecule's stereochemistry and conformation. | [1] |
| ¹³C NMR | A characteristic signal for the carbonyl carbon is expected in the range of 190-220 ppm. The hydroxymethyl carbon and the cyclohexyl ring carbons will appear at a higher field. | [1] |
| Infrared (IR) | A strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching vibration of the ketone is characteristic.[1][7] | [1] |
| Mass Spectrometry | The mass spectrum will display the molecular ion peak and fragmentation patterns characteristic of the molecule's structure. | [1] |
Safety and Handling
Aggregated GHS information indicates that 3-(hydroxymethyl)cyclohexanone should be handled with care.[4] It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[4][8] Appropriate personal protective equipment should be used when handling this compound.
Table 3: GHS Hazard and Precautionary Statements
| Type | Code | Description | Source(s) |
| Hazard | H315 | Causes skin irritation | [4][8] |
| Hazard | H319 | Causes serious eye irritation | [4][8] |
| Hazard | H335 | May cause respiratory irritation | [4][8] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [4][8] |
| Precautionary | P264 | Wash skin thoroughly after handling | [8] |
| Precautionary | P271 | Use only outdoors or in a well-ventilated area | [8] |
| Precautionary | P280 | Wear protective gloves/ eye protection/ face protection | [8] |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water | [4] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [4] |
| Precautionary | P403+P233 | Store in a well-ventilated place. Keep container tightly closed | [4] |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant | [8][9] |
Experimental Protocols: Synthesis
The synthesis of enantiomerically pure (R)-3-(hydroxymethyl)cyclohexanone is of particular interest in pharmaceutical development.[10] Two effective strategies for its synthesis from cyclohexanone have been detailed.[10]
Strategy 1: Asymmetric Reduction of a Prochiral Precursor[10]
This method utilizes a highly selective Corey-Bakshi-Shibata (CBS) reduction.
Step 1: Synthesis of 3-Oxocyclohexanecarbaldehyde
-
Reaction: Claisen condensation of cyclohexanone with ethyl formate.
-
Procedure:
-
Suspend sodium hydride (1.2 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere.
-
Add a solution of cyclohexanone (1.0 eq) and ethyl formate (1.2 eq) in diethyl ether dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with ice-cold water and acidify the aqueous layer with dilute HCl.
-
Step 2: Asymmetric Reduction
-
Reaction: CBS reduction of 3-oxocyclohexanecarbaldehyde.
Strategy 2: Chemoenzymatic Resolution of Racemic 3-(Hydroxymethyl)cyclohexanone[10]
This approach uses a lipase-catalyzed kinetic resolution.
Step 1: Synthesis of Racemic 3-(Hydroxymethyl)cyclohexanone
-
Procedure:
-
Dissolve 3-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous THF.
-
Add borane-dimethyl sulfide complex (2.0 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 4-6 hours.
-
Quench the reaction with methanol and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry and concentrate the organic layer to afford the racemic product.
-
Step 2: Lipase-Catalyzed Kinetic Resolution
-
Reaction: Enantioselective acylation of the racemic alcohol.
Biocatalytic Asymmetric Reduction using Baker's Yeast[11]
This protocol offers a green chemistry approach for the synthesis of (R)-3-(hydroxymethyl)cyclohexanone.
-
Materials: Baker's yeast, sucrose, tap water, ethyl 3-oxocyclohexanecarboxylate, Celite, NaCl, and an extraction solvent (diethyl ether or ethyl acetate).
-
Procedure:
-
Activate Baker's yeast (20 g) in a sucrose solution (30 g in 200 mL of tap water) by stirring at ~30°C for 30-60 minutes until fermentation is observed.
-
Add ethyl 3-oxocyclohexanecarboxylate (1 g) to the fermenting suspension.
-
Stir the mixture vigorously at room temperature for 48-72 hours, monitoring progress by TLC or GC.
-
Once the starting material is consumed, add Celite (10 g) and stir for 5 minutes.
-
Filter the mixture through a sintered glass funnel to remove the yeast and Celite, washing the filter cake with a small amount of water.
-
Saturate the aqueous filtrate with solid NaCl.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the synthesis of 3-(hydroxymethyl)cyclohexanone.
Caption: Workflow for Asymmetric Synthesis Strategy.
Caption: Synthetic Strategies from a Common Precursor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 32916-58-8: 3-(Hydroxymethyl)cyclohexanone [cymitquimica.com]
- 4. 3-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. PubChemLite - 3-(hydroxymethyl)cyclohexanone (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 7. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
